Paracetamol sulfate potassium salt

Catalog No.
S699238
CAS No.
32113-41-0
M.F
C8H8KNO5S
M. Wt
269.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paracetamol sulfate potassium salt

CAS Number

32113-41-0

Product Name

Paracetamol sulfate potassium salt

IUPAC Name

potassium;(4-acetamidophenyl) sulfate

Molecular Formula

C8H8KNO5S

Molecular Weight

269.32 g/mol

InChI

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

AJYPYWFCUWHZMZ-UHFFFAOYSA-M

SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

Synonyms

N-[4-(Sulfooxy)phenyl]acetamide Monopotassium Salt; 4-Hydroxyacetanilide Sulfate Potassium Salt; PCM-S Potassium Salt; Paracetamol Sulfate Potassium Salt; Potassium N-Acetyl-p-aminophenyl Sulfate;

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]

Standard for High-Performance Liquid Chromatography (HPLC) Assays of Paracetamol:

  • Paracetamol sulfate potassium salt serves as a well-characterized and readily available standard for quantifying paracetamol (also known as acetaminophen) in biological samples or pharmaceutical preparations using HPLC [].
  • This application leverages the high purity and water solubility of the salt, making it suitable for generating accurate calibration curves and determining paracetamol concentrations in various matrices [].

Investigation of Paracetamol Metabolism:

  • Paracetamol sulfate is a major metabolite formed in the human body during the breakdown of paracetamol by sulfotransferase enzymes [].
  • Researchers can use paracetamol sulfate potassium salt to study the activity of these enzymes and their role in paracetamol metabolism, potentially leading to insights into individual variations in drug response and potential drug interactions [].

Research into Drug Absorption and Excretion:

  • Paracetamol sulfate potassium salt can be employed as a reference compound in studies investigating the absorption and excretion of drugs with similar structures or metabolic pathways.
  • This can help researchers understand how the body handles these drugs and identify potential factors influencing their bioavailability and elimination [].

In Vitro Studies of Drug Interactions:

  • Paracetamol sulfate potassium salt can be used in cell culture experiments to investigate potential interactions between paracetamol and other drugs that share the same metabolic pathways.
  • By studying the effects of co-incubation with paracetamol sulfate on the metabolism or activity of other drugs, researchers can gain insights into potential drug-drug interactions and their clinical implications [].

Paracetamol sulfate potassium salt, also known as 4-acetaminophen sulfate potassium salt, is a chemical compound with the molecular formula C8H8KNO5SC_8H_8KNO_5S and a molecular weight of approximately 269.32 g/mol. This compound is an inactive metabolite of paracetamol, commonly recognized for its analgesic and antipyretic properties. It appears as a white or off-white solid and is soluble in water, with a melting point of around 163 °C .

  • Paracetamol sulfate potassium salt itself doesn't have a known mechanism of action.
  • Its significance lies in its connection to paracetamol. Paracetamol's mechanism of action in pain relief and fever reduction is still under investigation, with multiple theories proposed [].
  • While research on paracetamol sulfate potassium salt is limited, generally accepted safety information on paracetamol applies.
  • Paracetamol overdose can cause liver damage [].

Paracetamol sulfate potassium salt is primarily formed through the sulfation of paracetamol, where the hydroxyl group of paracetamol is replaced by a sulfoxy group. This transformation typically involves the reaction with sulfuric acid or another sulfating agent under specific conditions. The general reaction can be represented as follows:

Paracetamol+Sulfating AgentParacetamol Sulfate Potassium Salt\text{Paracetamol}+\text{Sulfating Agent}\rightarrow \text{Paracetamol Sulfate Potassium Salt}

The compound can also undergo hydrolysis and other reactions typical of sulfate esters, which may affect its stability and biological activity.

The synthesis of paracetamol sulfate potassium salt generally involves the following methods:

  • Direct Sulfation: Paracetamol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfate group.
  • Potassium Salification: The resulting sulfate can then be neutralized with potassium hydroxide or potassium carbonate to yield the potassium salt.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product.

Interaction studies involving paracetamol sulfate potassium salt focus on its metabolic pathways rather than direct pharmacological interactions. Research indicates that it competes with other metabolic pathways for paracetamol, particularly in cases of overdose where sulfation becomes more prominent due to saturation of glucuronidation pathways . Understanding these interactions is crucial for assessing risks associated with paracetamol use and potential toxicity.

Several compounds share structural similarities with paracetamol sulfate potassium salt, each exhibiting unique properties and biological activities. Below are some comparable compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
ParacetamolC8H9NO2Analgesic, antipyreticPrimary active ingredient
Acetaminophen sulfateC8H9NO5SInactive metaboliteFormed from acetaminophen
Paracetamol glucuronideC16H21NO10Inactive metaboliteMajor pathway for detoxification
PhenacetinC8H10N2O2Analgesic (withdrawn due to toxicity)Related compound with similar effects

Paracetamol sulfate potassium salt's uniqueness lies in its role as a metabolite that aids in the detoxification process of paracetamol while having minimal direct pharmacological effects. Its formation reflects the body's mechanism for managing drug metabolism efficiently.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

268.97602501 g/mol

Monoisotopic Mass

268.97602501 g/mol

Heavy Atom Count

16

Appearance

Pale Beige Solid

Melting Point

>210 °C

Related CAS

10066-90-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

32113-41-0

Dates

Modify: 2023-08-15

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